![molecular formula C10H10N2O B3106772 Spiro[azetidine-3,3'-indolin]-2'-one CAS No. 1603067-29-3](/img/structure/B3106772.png)

Spiro[azetidine-3,3'-indolin]-2'-one

説明

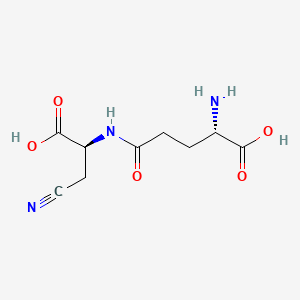

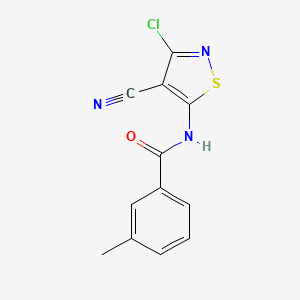

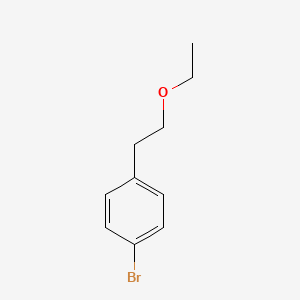

Spiro[azetidine-3,3’-indolin]-2’-one is a type of spirocyclic compound . Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .

Synthesis Analysis

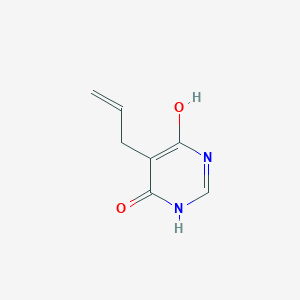

A new synthetic approach for realizing biologically relevant bis-aryl spiro [azetidine-2,3’-indoline]-2’-ones was developed based on Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .Molecular Structure Analysis

The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

The synthesis of Spiro[azetidine-3,3’-indolin]-2’-one involves a Staudinger ketene–imine cycloaddition through the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .科学的研究の応用

Asymmetric Synthesis

Spiro[azetidine-3,3'-indolin]-2'-one compounds, recognized for their role in diverse bioactive structures, are synthesized through asymmetric processes. Notably, the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction provides access to chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high yields and enantioselectivity (Zhong et al., 2022).

Novel Synthetic Approaches

New methodologies enhance the synthesis of structurally related compounds. A study presented an innovative synthetic route for biologically relevant bis-aryl spiro[azetidine-2,3'-indoline]-2',4-diones based on Staudinger ketene–imine cycloaddition, revealing unique diastereoselectivity patterns (Filatov et al., 2020). Additionally, the nucleophilic addition of beta-lactam-4-ylidenes to aryl isocyanates showcased the high nucleophilicity of cyclic amidocarbene, leading to the formation of spiro[azetidinone-4,3'-indolinone] derivatives, analogous to biologically active compounds (Cheng et al., 2006).

Antimicrobial Applications

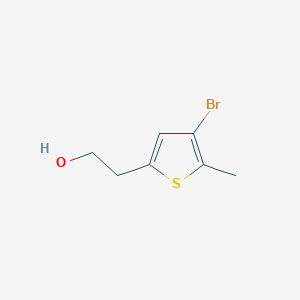

Several studies underscore the antimicrobial potential of this compound derivatives. A study detailed the synthesis and notable antibacterial and antifungal activities of novel spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives against various bacterial and fungal strains (Shah et al., 2011). Furthermore, the synthesis of new spiro[azetidine-2,3'-indoline]-2',4-diones demonstrated promising antibacterial and antifungal properties (Singh & Luntha, 2009).

将来の方向性

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

作用機序

Target of Action

Spiro[azetidine-3,3’-indolin]-2’-one is a bioactive compound . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and molecular biological studies.

Mode of Action

It has been synthesized via a copper(i)-catalyzed asymmetric kinugasa/c−c coupling cascade reaction of n-(2-iodo-aryl)-propiolamides with nitrones . This reaction provides a straightforward access to densely functionalized chiral spiro[azetidine-3,3’-indoline]-2,2’-diones in good yields and with high enantioselectivity .

Biochemical Pathways

Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The compound has been synthesized with high enantioselectivity , suggesting that it may have specific interactions with biological targets.

特性

IUPAC Name |

spiro[1H-indole-3,3'-azetidine]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHWYOLXENRFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)